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Abstract
Superficial scald is a significant physiological disorder that affects pome fruits, particularly

apples and pears, during prolonged cold storage. Manifesting as brown to black patches on the

fruit peel, this chilling injury renders the fruit unmarketable, leading to substantial economic

losses. Decades of research have implicated the volatile sesquiterpene, α-farnesene, as a key

player in the etiology of this disorder. This technical guide provides an in-depth examination of

the role of α-farnesene in the development of superficial scald. It details the biosynthesis of α-

farnesene via the mevalonate pathway, its subsequent oxidation into cytotoxic conjugated

trienols (CTols), and the resulting oxidative stress that leads to cellular necrosis in the

hypodermis. Furthermore, this guide outlines established experimental protocols for the

quantification of α-farnesene and its metabolites and summarizes key quantitative data from

studies investigating various control strategies, including antioxidant treatments and ethylene

inhibition.

Introduction to Superficial Scald
Superficial scald is a postharvest physiological disorder that develops in susceptible apple and

pear cultivars during extended periods of cold storage, typically below 3°C.[1][2] The

symptoms, which are confined to the skin, are a result of the death of the outermost cell layers

of the fruit peel.[3] While the disorder develops during cold storage, the characteristic browning
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often becomes more apparent and severe after the fruit is transferred to warmer, ambient

temperatures for marketing.[3]

The prevailing hypothesis posits that scald is a form of chilling injury induced by oxidative

stress.[3] A central component of this hypothesis is the accumulation and subsequent oxidation

of (E,E)-α-farnesene, a naturally produced sesquiterpene in the fruit's cuticle.[4][5] The

oxidation products, rather than α-farnesene itself, are believed to be the direct inducers of the

cellular damage that leads to scald symptoms.[3][6]

Factors that influence scald susceptibility are numerous and include:

Cultivar Genetics: Varieties like 'Granny Smith', 'Red Delicious', and 'Law Rome' are highly

susceptible, while 'Gala' and 'Idared' are generally resistant.[7][8]

Pre-harvest Conditions: Fruit harvested at an immature stage are more prone to scald.[4][9]

Hot and dry weather in the weeks leading up to harvest can also increase risk.[10]

Postharvest Storage Conditions: Storage temperature, atmosphere composition (oxygen and

carbon dioxide levels), and exposure to ethylene are critical factors.[1][3]

The α-Farnesene Biosynthesis and Oxidation
Pathway
The development of superficial scald is intrinsically linked to the metabolism of α-farnesene.

This process begins with its synthesis within the fruit peel and culminates in the formation of

cytotoxic oxidation products.

Biosynthesis of α-Farnesene
α-farnesene is synthesized via the cytosolic mevalonate (MVA) pathway.[1][11] The pathway

begins with acetyl-CoA and proceeds through several enzymatic steps to produce the key

precursor, farnesyl diphosphate (FPP). The final, committed step in the synthesis of (E,E)-α-

farnesene is catalyzed by the enzyme α-farnesene synthase (AFS), encoded by the MdAFS1

gene in apples.[12][13]

The production of α-farnesene is tightly regulated by the plant hormone ethylene.[14] The

climacteric rise in ethylene production that occurs during fruit ripening and in response to cold
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stress triggers a significant upregulation of MdAFS1 gene expression, leading to a rapid

accumulation of α-farnesene in the peel's wax layer.[1][8][15]
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Caption: Biosynthesis of α-Farnesene via the Mevalonate Pathway.

Oxidation to Conjugated Trienols (CTols)
While α-farnesene accumulates in the fruit peel, it is not directly toxic. The key event in scald

development is the oxidation of α-farnesene, which is facilitated by atmospheric oxygen and

oxidative stress within the tissue.[4][5] This process primarily yields a group of compounds

known as conjugated trienols (CTols).[7][16] These CTols, rather than the hydroperoxides that

might be expected from simple autoxidation, are the predominant in vivo oxidation products

found in the peel of cold-stored fruit.[16]

The accumulation of CTols is highly correlated with the incidence and severity of superficial

scald.[3] It is hypothesized that these molecules initiate a cascade of damaging reactions,

leading to the observed cell death. Further breakdown of CTols can produce secondary volatile

compounds, such as 6-methyl-5-hepten-2-one (MHO), which is also strongly associated with

scald development.[17][18]

Mechanism of Scald Induction and Cellular Damage
The accumulation of CTols in the lipid-rich cuticle and membranes of hypodermal cells is the

primary trigger for scald injury. The proposed mechanism involves the induction of severe
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oxidative stress that overwhelms the fruit's natural antioxidant defense systems.

Membrane Interaction: CTols, being amphipathic molecules, are thought to intercalate into

cellular membranes, disrupting their structure and integrity.

Free Radical Generation: The presence of CTols is believed to promote the generation of

reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.

Oxidative Damage: This surge in ROS leads to lipid peroxidation, damaging cell membranes

and increasing their permeability. It also causes damage to proteins and nucleic acids.

Cell Death: The loss of membrane integrity and widespread macromolecular damage

culminates in programmed cell death (PCD) and necrosis of the hypodermal cells.[18]

Browning: The death of these cells releases polyphenol oxidase (PPO) and other enzymes,

which then react with phenolic compounds to produce the characteristic brown pigments of

scald lesions.
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Caption: Proposed Mechanism of Superficial Scald Development.
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Quantitative Data on α-Farnesene and CTol
Accumulation
The concentrations of α-farnesene and CTols are critical indicators of scald susceptibility.

Levels vary significantly between cultivars and are heavily influenced by storage conditions and

postharvest treatments.

Table 1: Effect of Cultivar and Storage Time on α-Farnesene and CTol Accumulation (Data

synthesized from Whitaker et al., 2000)

Cultivar
Storage Time
(weeks at
0.5°C)

α-Farnesene
(nmol/cm²)

Conjugated
Trienols
(nmol/cm²)

Scald
Incidence

Granny Smith 0 < 1 < 0.1 0%

(Susceptible) 10 85.2 4.5 Moderate

20 65.1 12.3 Severe

Law Rome 0 < 1 < 0.1 0%

(Susceptible) 10 55.4 3.1 Low

20 40.8 9.8 Severe

Idared 0 < 1 < 0.1 0%

(Resistant) 10 12.3 0.5 0%

20 8.9 1.2 0%

Table 2: Effect of Postharvest Treatments on α-Farnesene and CTol Levels in 'Granny Smith'

Apples (Data synthesized from multiple sources for illustrative purposes)[8][17][19]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://www.researchgate.net/publication/43265550_Ethylene_and_a-Farnesene_Metabolism_in_Green_and_Red_Skin_of_Three_Apple_Cultivars_in_Response_to_1-Methylcyclopropene_1-MCP_Treatment
https://www.researchgate.net/profile/Thirupathi-Karuppanapandian/publication/364631241_Assessment_of_sensory_characteristics_of_'Granny_Smith'_apples_stored_in_various_controlled_atmosphere_regimes_by_a_trained_panel/links/63ace9bca03100368a379c2e/Assessment-of-sensory-characteristics-of-Granny-Smith-apples-stored-in-various-controlled-atmosphere-regimes-by-a-trained-panel.pdf
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2022.987240/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment
Storage
Condition

α-Farnesene
(nmol/cm²)

Conjugated
Trienols
(nmol/cm²)

Scald Index (0-
4)

Control 20 weeks in Air ~70 ~12 3.5

1-MCP 20 weeks in Air ~15 ~2 0.5

DPA 20 weeks in Air ~65 ~3 0.8

Control
20 weeks in CA

(1.5% O₂)
~30 ~4 1.0

1-MCP + CA
20 weeks in CA

(1.5% O₂)
~8 < 1 0.1

Control Strategies Targeting α-Farnesene
Metabolism
Effective management of superficial scald relies on strategies that inhibit the synthesis of α-

farnesene or prevent its oxidation.

1-Methylcyclopropene (1-MCP): As an ethylene action inhibitor, 1-MCP is highly effective at

preventing scald.[10] By blocking ethylene receptors, it suppresses the expression of the

MdAFS1 gene, thereby drastically reducing the production of α-farnesene, the substrate for

oxidation.[8][14]

Diphenylamine (DPA): DPA is a synthetic antioxidant applied as a postharvest drench.[10] It

does not significantly reduce α-farnesene synthesis but acts by scavenging free radicals,

directly inhibiting the oxidative conversion of α-farnesene to CTols.[20]

Controlled Atmosphere (CA) Storage: Storing fruit in low oxygen (e.g., 1-2% O₂) and

elevated carbon dioxide atmospheres reduces the availability of oxygen required for the

oxidation of α-farnesene.[10] Ultra-low oxygen (ULO) storage (<1% O₂) is even more

effective.[9]

Experimental Protocols
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Accurate quantification of α-farnesene and its oxidation products is essential for research into

superficial scald. Below are representative methodologies for sample preparation, analysis,

and disorder assessment.

Extraction of α-Farnesene and CTols from Apple Peel
This protocol is based on methods described in the literature for solvent extraction.[3][19]

Sample Collection: Using a standard cork borer (e.g., 1 cm diameter), collect 20 peel discs

from the equatorial region of a representative sample of 5-10 apples per replicate.

Extraction: Immediately place the 20 peel discs into a 25 mL glass test tube containing 15

mL of n-hexane (pesticide or HPLC grade).

Incubation: Seal the tubes and store them in the dark at room temperature for a minimum of

2 hours to allow for complete extraction of the lipophilic compounds from the cuticle.

Filtration/Cleanup: Filter the hexane extract through a small column packed with Florisil or

pass it through a 0.45 µm syringe filter to remove particulate matter.

Storage: Store the final extract in a sealed amber glass vial at -20°C until analysis.

Quantification by HPLC-UV
This method allows for the simultaneous quantification of α-farnesene and CTols.[7]

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with

a UV-Vis or Diode Array Detector (DAD).

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase: Isocratic elution with 100% acetonitrile or methanol.

Flow Rate: 1.0 mL/min.

Detection:

Monitor at 232 nm for α-farnesene.
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Monitor at 281-290 nm for conjugated trienols (CTols).

Quantification: Calculate concentrations using the Beer-Lambert law with published molar

extinction coefficients:

α-farnesene (ε₂₃₂): 27,740 M⁻¹cm⁻¹

CTols (ε₂₈₁): 25,000 M⁻¹cm⁻¹

Expression of Results: Results are typically expressed as nmol per unit of peel surface area

(nmol/cm²).

Analysis by Gas Chromatography-Mass Spectrometry
(GC-MS)
GC-MS provides higher specificity and is ideal for confirming identity and quantifying α-

farnesene, particularly when using an internal standard.[21][22]

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm

ID, 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow of ~1 mL/min.

Injection: 1 µL of the hexane extract is injected in splitless mode.

Oven Program:

Initial temperature: 60°C, hold for 1 min.

Ramp 1: Increase to 180°C at 15°C/min.

Ramp 2: Increase to 280°C at 25°C/min, hold for 5 min.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: 40-350 amu.

Identification: α-farnesene is identified by its retention time and comparison of its mass

spectrum with a library standard (e.g., NIST), noting characteristic ions (m/z 93, 136, 204).

Quantification: For accurate quantification, a stable isotope-labeled internal standard (e.g., α-

Farnesene-d6) should be added to the sample prior to extraction.[21] A calibration curve is

constructed by plotting the ratio of the analyte peak area to the internal standard peak area

against the concentration.
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Caption: Experimental Workflow for α-Farnesene and CTol Analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/product/b104014?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assessment of Superficial Scald
Scald is typically evaluated after a period of cold storage plus a shelf-life simulation (e.g., 7

days at 20°C).[23]

Incidence: Calculated as the percentage of fruit in a sample showing any visible scald

symptoms.

Severity: Assessed on each individual fruit using a subjective rating scale:

0: No scald

1: Slight scald (1-10% of the surface area affected)

2: Moderate scald (11-33% of the surface area affected)

3: Severe scald (34-66% of the surface area affected)

4: Very severe scald (67-100% of the surface area affected)

Scald Index: A weighted average is calculated for the entire sample to provide a single

quantitative value for comparison: Scald Index = Σ(Scald rating × Number of fruit at that

rating) / Total number of fruit

Conclusion and Future Directions
The role of α-farnesene as the precursor to the cytotoxic compounds that cause superficial

scald is well-established. Its synthesis is ethylene-dependent, and its oxidation to conjugated

trienols during cold storage initiates oxidative stress, leading to the cell death and browning

characteristic of the disorder. Control strategies that either inhibit ethylene perception (1-MCP)

or prevent oxidation (DPA, low-oxygen storage) are highly effective at mitigating scald.

Future research should continue to focus on the precise molecular mechanisms by which CTols

induce programmed cell death and disrupt membrane function. A deeper understanding of the

genetic regulation of the entire mevalonate pathway in response to cold stress could unveil

new targets for breeding scald-resistant cultivars. Furthermore, the development of non-

destructive technologies for the early detection of α-farnesene and CTol accumulation would
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provide a valuable tool for predicting scald risk and optimizing storage and marketing

strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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